![molecular formula C6H4BrN3S B1397852 4-Amino-7-bromothieno[3,4-d]pyrimidine CAS No. 1238580-99-8](/img/structure/B1397852.png)

4-Amino-7-bromothieno[3,4-d]pyrimidine

Vue d'ensemble

Description

Applications De Recherche Scientifique

Protein Tyrosine Kinase Inhibitors as Anticancer Agents

4-Amino-7-bromothieno[3,4-d]pyrimidine derivatives have been explored for their potential as protein tyrosine kinase inhibitors, which are key targets in anticancer therapy. Such compounds are considered valuable in the development of novel anticancer agents due to their ability to inhibit the activity of tyrosine kinases, which play a crucial role in cell signaling and cancer progression (Jiang Da-hong, 2012).

Antiviral Properties

This compound analogues have shown promising results in antiviral research. Studies have indicated their effectiveness against various viruses, including herpes simplex virus and human cytomegalovirus. This suggests their potential use in treating viral infections (N. Saxena, L. A. Coleman, J. Drach, L. Townsend, 1990).

Kinase Inhibitor Development

Derivatives of this compound have been utilized in the design and synthesis of kinase inhibitors. These inhibitors target specific kinases involved in various biological processes and diseases, including cancer and inflammatory disorders. The modification of these compounds allows for the development of more potent and selective kinase inhibitors (G. Rewcastle et al., 1996).

Potential in Radioprotective and Antitumor Activities

Novel thieno[2,3-d]pyrimidine derivatives, which include this compound, have shown promise in radioprotective and antitumor activities. These compounds have been explored for their ability to protect against radiation-induced damage and exhibit antitumor properties, making them candidates for further investigation in oncology and radioprotection (S. Alqasoumi, F. Ragab, A. Alafeefy, M. Galal, M. Ghorab, 2009).

Electrochemical Reduction Studies

Electrochemical studies involving pyrimidine and related compounds, including this compound, have been conducted to understand their reduction behavior. Such studies are crucial for understanding the chemical properties and reactivity of these compounds, which can have implications in various fields, including medicinal chemistry and material science (David L. Smith, P. Elving, 1961).

Mécanisme D'action

Target of Action

The primary target of 4-Amino-7-bromothieno[3,4-d]pyrimidine is Cyclin-Dependent Kinases (CDKs) . CDKs are a family of protein kinases that regulate the cell cycle and are crucial for cell proliferation and growth .

Mode of Action

This compound acts as a potent inhibitor of CDKs. It binds to the active site of the kinase, preventing the phosphorylation of downstream targets and thus inhibiting the progression of the cell cycle .

Biochemical Pathways

By inhibiting CDKs, this compound affects the cell cycle regulation pathway . This leads to a halt in cell cycle progression, particularly at the S phase, and can induce apoptosis .

Result of Action

The inhibition of CDKs by this compound results in cell cycle arrest and can lead to apoptosis . This makes it a potential candidate for anti-tumor therapies, as it can selectively target proliferating cells .

Propriétés

IUPAC Name |

7-bromothieno[3,4-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrN3S/c7-5-4-3(1-11-5)6(8)10-2-9-4/h1-2H,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDOGJTRGEFQUJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=C(S1)Br)N=CN=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

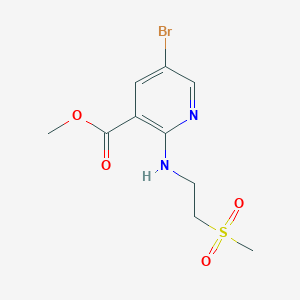

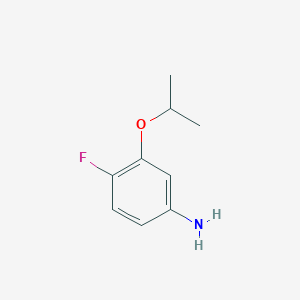

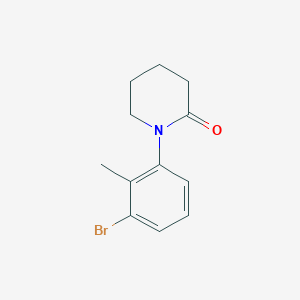

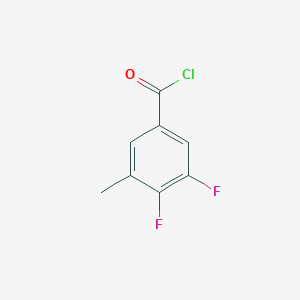

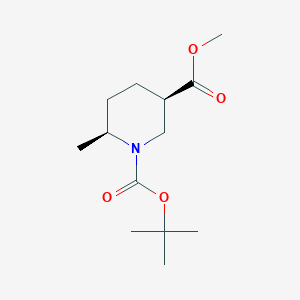

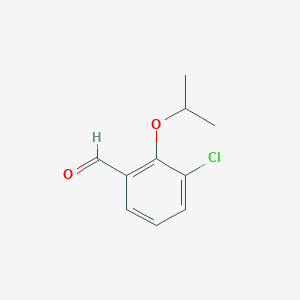

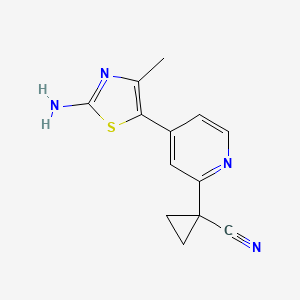

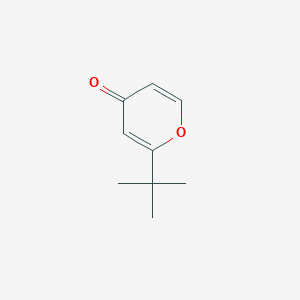

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

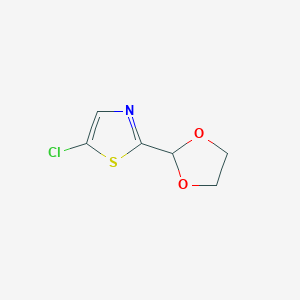

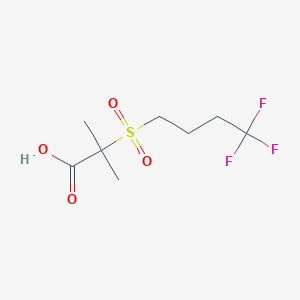

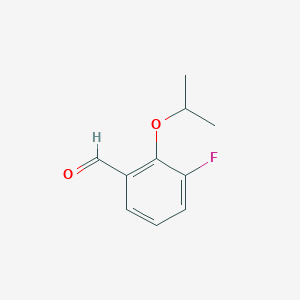

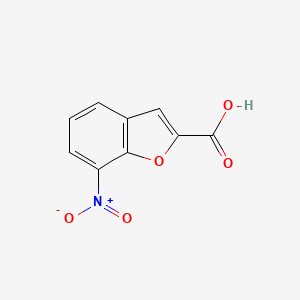

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-methoxyphenyl)methyl]cyclobutanamine](/img/structure/B1397788.png)